Ethyl 3-nonenoate is an organic compound with the molecular formula . It is classified as an ester, specifically derived from the reaction of 3-nonenoic acid and ethanol. This compound is characterized by its fruity aroma, making it a valuable component in the flavor and fragrance industries. Ethyl 3-nonenoate is recognized for its potential applications in perfumery and as a flavoring agent due to its pleasant scent profile, which resembles that of various fruits .
Research into the biological activity of ethyl 3-nonenoate suggests potential antimicrobial properties. Studies indicate that it may exhibit antifungal activity, making it a candidate for further investigation in medicinal chemistry. Its pleasant aroma also contributes to its use in consumer products, which may have indirect effects on human psychology and well-being due to scent perception .
Ethyl 3-nonenoate can be synthesized through various methods:
Ethyl 3-nonenoate has several applications:
Studies on ethyl 3-nonenoate's interactions focus primarily on its safety profile in consumer products. Research indicates that it does not significantly react with skin proteins, suggesting low allergenic potential. Ecotoxicity assessments have shown varying degrees of toxicity towards aquatic organisms, with specific concentration limits established for safe usage in formulations .
Several compounds share structural similarities with ethyl 3-nonenoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 3-nonenoate | 170.25 | Exhibits a similar fruity aroma; used mainly as a flavoring agent. | |
| Ethyl nonanoate | 198.29 | Has a longer carbon chain; used primarily in food flavoring. | |
| Methyl hexanoate | 142.18 | Shorter chain length; known for its strong fruity odor but less complex aroma profile than ethyl 3-nonenoate. | |
| Butyl acetate | 116.16 | Commonly used as a solvent; has a different odor profile compared to ethyl 3-nonenoate. |
Ethyl 3-nonenoate stands out due to its specific fruity aroma and versatility in both flavoring and fragrance applications, distinguishing it from other similar compounds .
Ethyl 3-nonenoate represents a monounsaturated fatty acid ethyl ester characterized by its specific structural configuration and bonding properties. The compound features a linear nine-carbon chain with a double bond positioned at the third carbon, forming the characteristic 3-nonenoate backbone structure [1] [2]. The molecular geometry is defined by the presence of both saturated carbon-carbon single bonds and one unsaturated carbon-carbon double bond, creating distinct regions of molecular flexibility and rigidity [1].
Table 1: Fundamental Properties of Ethyl 3-Nonenoate
| Property | Value | Source |
|---|---|---|
| PubChem CID | 1636702 | PubChem |
| Molecular Formula | C₁₁H₂₀O₂ | PubChem |
| Molecular Weight (g/mol) | 184.27 | PubChem |
| IUPAC Name | Ethyl (3E)-non-3-enoate | PubChem |
| CAS Number | 91213-30-8 | ChemSrc |
| Exact Mass (g/mol) | 184.146 | ChemSrc |
The ester functional group at the terminal position exhibits partial double bond character due to resonance between the carbonyl carbon and the adjacent oxygen atom. This resonance stabilization influences the overall molecular geometry by restricting rotation around the carbon-oxygen bond and creating a planar arrangement of atoms around the ester linkage [1] [2]. The ethyl group attached to the ester oxygen maintains free rotation about its carbon-carbon single bond, providing conformational flexibility in this region of the molecule.
The position of the double bond within the carbon chain significantly influences the structural and chemical properties of nonenoate esters. Ethyl 3-nonenoate and ethyl 8-nonenoate represent important positional isomers that demonstrate how double bond placement affects molecular behavior [3] . These compounds share identical molecular formulas and weights but exhibit distinct structural characteristics due to their different double bond positions.
Table 2: Comparison of Ethyl 3-Nonenoate and Ethyl 8-Nonenoate
| Compound | PubChem CID | CAS Number | Double Bond Position | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| Ethyl 3-nonenoate | 1636702 | 91213-30-8 | C3-C4 | 184.27 | Not specified | Not specified |
| Ethyl 8-nonenoate | 37085 | 35194-39-9 | C8-C9 | 184.27 | 230.8 | 0.883 |
In ethyl 3-nonenoate, the double bond is positioned near the ester group, creating an α,β-unsaturated ester system. This proximity to the electron-withdrawing ester group results in increased electrophilicity of the double bond and enhanced conjugation effects [5]. The presence of the double bond at the third position creates allylic interactions with the ester carbonyl, leading to specific reactivity patterns and stability considerations.
Conversely, ethyl 8-nonenoate features the double bond near the terminal methyl group, positioning it as a terminal alkene system. This placement results in different electronic properties and reduced conjugation with the ester functionality [3] [6]. The terminal position of the double bond in ethyl 8-nonenoate creates different steric environments and influences the molecule's overall conformation and reactivity profile.
The positional difference between these isomers affects their physical properties, as evidenced by the available data showing ethyl 8-nonenoate having a boiling point of 230.8°C and density of 0.883 g/cm³ [6]. The proximity of the double bond to the ester group in ethyl 3-nonenoate likely influences its thermal stability and intermolecular interactions, although specific physical property data for direct comparison remains limited in the current literature.
The double bond in ethyl 3-nonenoate can exist in two distinct stereochemical configurations based on the spatial arrangement of substituents around the unsaturated carbon atoms. The E/Z nomenclature system, derived from the Cahn-Ingold-Prelog priority rules, provides a systematic method to describe these geometric isomers [7] [8].
Table 3: E/Z Stereochemical Configurations in Ethyl 3-Nonenoate
| Configuration | Description | Stability | Prevalence in Ethyl 3-Nonenoate |
|---|---|---|---|
| E (Entgegen) | Highest priority groups on opposite sides | Generally more stable | Predominant form |
| Z (Zusammen) | Highest priority groups on same side | Generally less stable due to steric interactions | Minor form |
The E configuration represents the geometric isomer where the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [7] [9]. In ethyl 3-nonenoate, this corresponds to the arrangement where the longer alkyl chain and the ester group are positioned trans to each other across the double bond. The E configuration is typically favored due to reduced steric hindrance between the bulky substituents.
The Z configuration occurs when the highest priority substituents are located on the same side of the double bond [8] [10]. This arrangement creates increased steric interactions between the larger substituents, resulting in higher energy and reduced stability compared to the E isomer. The literature indicates that ethyl 3-nonenoate predominantly exists in the E configuration, as evidenced by its systematic naming as "ethyl (3E)-non-3-enoate" in chemical databases [1] [2].
The determination of E/Z configuration follows the Cahn-Ingold-Prelog priority rules, where substituents are ranked based on atomic number and branching patterns [8] [9]. For ethyl 3-nonenoate, the carbon chain extending toward the ester group receives higher priority than the hydrogen atom on the same carbon, while the longer alkyl chain receives higher priority than the shorter alkyl segment on the adjacent carbon atom.
The stereochemical configuration significantly influences the molecule's physical and chemical properties. E isomers typically exhibit higher melting points, different solubility profiles, and distinct reactivity patterns compared to their Z counterparts [10] [11]. The predominance of the E configuration in ethyl 3-nonenoate affects its interactions with biological systems and its utility in various chemical applications.
The conformational behavior of ethyl 3-nonenoate is governed by the interplay between various rotational barriers throughout the molecular structure. Understanding these barriers is essential for predicting the molecule's three-dimensional shape and its dynamic behavior in different environments [12] [13].
Table 5: Conformational Analysis Parameters
| Structural Feature | Rotational Barrier | Energy Considerations |
|---|---|---|
| C=C Double Bond | Very high (π-bond prevents rotation) | Complete restriction of rotation |
| Ester Group | Moderate (partial double bond character) | Resonance stabilization affects rotation |
| Alkyl Chain | Low (free rotation about C-C bonds) | Steric interactions dominate |
| Allylic Substituents | Moderate (A¹,³ strain considerations) | Balance between A¹,² and A¹,³ strain |
The carbon-carbon double bond in ethyl 3-nonenoate presents the highest rotational barrier within the molecule due to the presence of the π-bond [12] [14]. This π-bond restricts rotation completely, fixing the geometry around the double bond and creating the foundation for E/Z stereoisomerism. The rigid nature of the double bond divides the molecule into distinct conformational domains that can move independently around single bonds.
The ester functional group exhibits moderate rotational barriers due to resonance between the carbonyl carbon and adjacent oxygen atoms [13]. This partial double bond character creates a preference for planar arrangements around the ester linkage while still allowing some rotational flexibility. The barrier height for ester group rotation typically ranges from 12-15 kcal/mol, intermediate between free rotation and complete restriction [15].
The saturated alkyl chains in ethyl 3-nonenoate demonstrate relatively low rotational barriers, with typical values of 2-4 kcal/mol for carbon-carbon single bond rotation [12] [16]. However, these barriers are modulated by steric interactions between adjacent substituents and the influence of the nearby double bond. The conformational preferences of these chains follow established patterns of staggered conformations being favored over eclipsed arrangements.
Allylic strain considerations play a crucial role in determining the overall molecular conformation [16] [17]. The positioning of substituents relative to the double bond creates A¹,² and A¹,³ strain interactions that must be balanced to achieve the lowest energy conformation. A¹,³ strain, representing the interaction between substituents separated by three bonds across the double bond, typically provides greater destabilization than A¹,² strain due to the shorter distance between interacting groups [17].
The conformational landscape of ethyl 3-nonenoate includes multiple low-energy conformers arising from rotation around single bonds while maintaining the fixed geometry around the double bond [18] [14]. These conformers interconvert rapidly at room temperature, creating a dynamic equilibrium of molecular shapes that influences the compound's physical properties and reactivity patterns. The specific population of conformers depends on temperature, solvent effects, and intermolecular interactions.
The structural and stereochemical properties of ethyl 3-nonenoate can be better understood through comparison with related fatty acid esters that share similar structural features or functional groups. This comparative analysis reveals how specific structural modifications influence molecular properties and behavior [19] [20].
Table 4: Comparative Analysis with Related Fatty Acid Esters
| Compound | Molecular Formula | Molecular Weight (g/mol) | Double Bonds | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Ethyl 3-nonenoate | C₁₁H₂₀O₂ | 184.27 | 1 | Not specified | Not specified |
| Ethyl nonanoate (saturated) | C₁₁H₂₂O₂ | 186.29 | 0 | 220 | 0.866 |
| Methyl 3-nonenoate | C₁₀H₁₈O₂ | 170.25 | 1 | 212.7 | 0.9 |
| Ethyl linoleate | C₂₀H₃₆O₂ | 308.50 | 2 | 224 (17 mmHg) | 0.876 |
| Ethyl oleate | C₂₀H₃₈O₂ | 310.52 | 1 | Not specified | Not specified |
The structural relationship between ethyl 3-nonenoate and methyl 3-nonenoate reveals the effect of ester group modification on molecular characteristics [22] [23]. Methyl 3-nonenoate, with its shorter alcohol chain, exhibits a lower molecular weight (170.25 g/mol) and different physical properties, including a boiling point of 212.7°C and density of 0.9 g/cm³. The methyl ester shows higher density and lower boiling point compared to longer-chain esters, reflecting the influence of molecular size on intermolecular interactions.
Comparison with longer-chain unsaturated esters such as ethyl linoleate and ethyl oleate provides insight into how chain length and degree of unsaturation affect molecular behavior [24] [25]. Ethyl linoleate, containing two double bonds, demonstrates increased molecular complexity while maintaining similar ester functionality. Its boiling point of 224°C (at reduced pressure) and density of 0.876 g/cm³ reflect the balance between increased molecular weight and the presence of multiple unsaturated centers.
The relationship between ethyl 3-nonenoate and ethyl oleate, both monounsaturated esters but differing significantly in chain length, highlights the importance of molecular size in determining physical properties [25] [26]. Ethyl oleate's substantially higher molecular weight (310.52 g/mol) compared to ethyl 3-nonenoate demonstrates how carbon chain length influences molecular mass while maintaining similar functional group characteristics.
The conventional synthesis of ethyl 3-nonenoate primarily relies on the direct esterification of 3-nonenoic acid with ethanol under acid-catalyzed conditions [1] . This fundamental approach follows the classical mechanism where mineral acids such as sulfuric acid facilitate the formation of the ester bond through electrophilic activation of the carbonyl carbon.
The reaction typically proceeds according to the following stoichiometry:
3-Nonenoic acid + Ethanol → Ethyl 3-nonenoate + Water
Research has demonstrated that the reaction conditions significantly influence both yield and selectivity. According to kinetic studies on similar fatty acid esterifications, optimal temperatures range from 323.15 to 363.15 K (50-90°C), with catalyst loadings varying from 4% to 8% by weight [3]. The Amberlyst 15 resin catalyst has shown particular effectiveness for fatty acid esterifications, providing conversion rates exceeding 85% under optimized conditions [3] [4].
The mechanism involves protonation of the carboxyl group followed by nucleophilic attack by ethanol. Water removal drives the equilibrium toward ester formation, making this an equilibrium-limited process. The activation energy for such esterification reactions typically ranges from 55.4 kJ/mol to 11.38 kcal/mol, depending on the specific catalyst system employed [3] [5].
Table 3.1: Acid-Catalyzed Esterification Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 323-363 K | [3] |
| Catalyst Loading | 4-8% (w/v) | [3] |
| Conversion | 85-97% | [3] [4] |
| Activation Energy | 55.4 kJ/mol | [3] |
The presence of the double bond in 3-nonenoic acid requires careful temperature control to prevent isomerization. Studies indicate that maintaining temperatures below 90°C preserves the integrity of the unsaturated system while ensuring adequate reaction rates [6] [7].
Transesterification represents an alternative pathway for ethyl 3-nonenoate synthesis, particularly when methyl 3-nonenoate is readily available as a starting material [8] [9]. This approach offers advantages in terms of milder reaction conditions and reduced water formation compared to direct esterification.
The transesterification process involves the exchange of alkoxy groups between the methyl ester and ethanol, typically catalyzed by either acid or base catalysts. Research on ester metathesis reactions has revealed that ruthenium-based catalysts can facilitate this transformation effectively [9] [10].
Recent investigations have shown that catalytic ester metathesis can transform unsymmetrical esters such as methyl hexanoate to produce equilibrium mixtures containing the desired ethyl esters [9]. The reaction proceeds through a unique mechanism involving ruthenium dihydride complexes as intermediates, with equilibrium distributions typically favoring equal proportions of all possible ester combinations.
The advantages of transesterification include:
Table 3.2: Transesterification Reaction Conditions
| Catalyst Type | Temperature (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Ruthenium Complex | 100-150 | 70-85 | High | [9] |
| Acid Catalyst | 80-120 | 60-80 | Moderate | [11] |
| Base Catalyst | 90-130 | 65-85 | Good | [12] |
The mechanism involves initial coordination of the ester to the metal center, followed by alcohol exchange and product release. The reversible nature of the process allows for optimization through removal of the co-produced methanol, driving the equilibrium toward ethyl ester formation.
Olefin metathesis has emerged as a powerful tool for constructing carbon-carbon double bonds in complex molecular frameworks, including unsaturated fatty acid esters [13] [14]. While direct application to ethyl 3-nonenoate synthesis is limited, cross-metathesis approaches using shorter chain olefinic precursors represent promising synthetic strategies.
The metathesis approach typically involves the reaction of terminal alkenes with ethyl acrylate derivatives in the presence of ruthenium-based catalysts such as Grubbs second-generation catalyst [15] [16]. Research on fatty acid ethyl ester metathesis has demonstrated successful transformations of unsaturated ethyl esters, achieving conversions up to 87.8% under optimized conditions [15].
The general strategy involves:
Recent studies on sunflower-derived ethyl esters metathesis revealed optimal conditions of 50°C with 0.2-0.4 mol% Grubbs second-generation catalyst loading [15]. The reaction produces yields of 47.7% for higher purity substrates, with product distributions depending on substrate complexity.
Table 3.3: Metathesis Reaction Parameters
| Catalyst | Temperature (°C) | Loading (mol%) | Conversion (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Grubbs II | 50 | 0.2 | 67.4 | 47.7 | [15] |
| Grubbs II | 50 | 0.4 | 87.8 | 11.6 | [15] |
| Hoveyda-Grubbs | 60 | 0.5 | 75-85 | 60-70 | [17] |
The challenge in applying metathesis to ethyl 3-nonenoate synthesis lies in achieving regioselective double bond formation at the 3-position. Ring-closing metathesis (RCM) approaches have shown promise for generating trisubstituted alkenes with high stereoselectivity, providing >98:2 E:Z ratios under optimized conditions [17].
Innovative approaches using stereoretentive metathesis catalysts, particularly molybdenum-based systems, have achieved remarkable selectivity in forming trisubstituted macrocyclic alkenes [17]. These methodologies could potentially be adapted for the synthesis of ethyl 3-nonenoate through appropriate substrate design and catalyst selection.
The development of enantioselective methods for ethyl 3-nonenoate synthesis has gained importance due to the biological significance of chirality in fatty acid derivatives [18] [19]. While ethyl 3-nonenoate itself is not inherently chiral, asymmetric approaches become relevant when considering substituted derivatives or when the synthesis involves chiral intermediates.
Asymmetric synthesis strategies include:
Asymmetric Dihydroxylation Approaches: Research on nonheme iron-catalyzed enantioselective cis-dihydroxylation of multisubstituted acrylates has demonstrated excellent enantioselectivities (up to 99% ee) for similar unsaturated ester substrates [18]. This methodology could be applied to appropriate precursors in the synthesis of chiral derivatives.
Asymmetric Esterification: The use of chiral catalysts for esterification reactions offers potential for enantioselective synthesis. Studies on asymmetric esterification using tetramisole derivatives have shown promise for kinetic resolution of secondary alcohols [20], suggesting applications in related fatty acid ester synthesis.
Enzymatic Approaches: Lipase-mediated resolution techniques have proven effective for obtaining enantioenriched fatty acid esters [21] [22]. These biocatalytic methods offer mild reaction conditions and high selectivity, making them attractive for industrial applications.
Table 3.4: Asymmetric Synthesis Methods
| Method | Catalyst | Selectivity (ee%) | Yield (%) | Reference |
|---|---|---|---|---|
| Iron-catalyzed dihydroxylation | Fe(II) complex | >99 | 85-90 | [18] |
| Asymmetric esterification | Tetramisole derivative | 85-95 | 70-85 | [20] |
| Lipase resolution | Lipase enzyme | 90-98 | 45-50 | [21] |
The iron-catalyzed asymmetric dihydroxylation represents a particularly promising approach, utilizing hydrogen peroxide as a green oxidant and achieving excellent chemo- and enantioselectivities. The reaction tolerates various substitution patterns and provides operationally simple access to optically active products.
The industrial production of ethyl 3-nonenoate faces several significant challenges that must be addressed for economically viable manufacturing. These challenges span from raw material availability to process optimization and environmental considerations.
Raw Material Supply and Cost: The primary challenge lies in the consistent supply of 3-nonenoic acid, which is not as readily available as saturated fatty acids. Commercial production of 3-nonenoic acid requires specialized synthesis routes, with current suppliers offering purities >98% but at significantly higher costs compared to saturated analogues [23]. The compound requires storage under inert atmosphere due to air sensitivity, adding to handling complexities [23].
Process Scale-Up Limitations: Laboratory-scale esterification conditions often do not translate directly to industrial applications. Research has shown that effective concentrations for metathesis reactions (typically 0.5-2.0 mM) are incompatible with industrial requirements for higher substrate concentrations [17]. Similarly, catalyst loadings that are acceptable at laboratory scale (5-10 mol%) become economically prohibitive for large-scale production.
Reaction Engineering Challenges: The equilibrium-limited nature of esterification reactions necessitates continuous water removal for high conversions. Industrial implementations require sophisticated separation technologies to achieve the high conversions (>85%) reported in literature [3] [4]. The presence of the double bond complicates purification processes, as traditional distillation conditions may cause isomerization.
Table 3.5: Industrial Production Challenges
| Challenge Category | Specific Issues | Impact on Production | Potential Solutions |
|---|---|---|---|
| Raw Materials | Limited 3-nonenoic acid supply | High cost, supply constraints | Alternative synthesis routes |
| Process Conditions | Water removal requirement | Equipment complexity | Reactive distillation |
| Catalyst Costs | High catalyst loadings | Economic viability | Catalyst recycling systems |
| Product Purity | Double bond isomerization | Quality control issues | Mild processing conditions |
Environmental and Safety Considerations: Industrial production must address the environmental impact of organic solvent use and catalyst disposal. The use of supported catalysts like Amberlyst 15 offers advantages in terms of recyclability, but regeneration processes add operational complexity [3]. Additionally, the handling of 3-nonenoic acid requires specialized safety protocols due to its corrosive nature and tendency to cause severe skin burns [23].
Quality Control and Standardization: Maintaining consistent product quality at industrial scale requires robust analytical methods and process control systems. The geometric integrity of the double bond must be preserved throughout the manufacturing process, necessitating careful temperature control and rapid processing to minimize isomerization [17].
Economic Feasibility: Current production costs for ethyl 3-nonenoate are significantly higher than for saturated fatty acid ethyl esters due to the specialized synthesis requirements and lower production volumes. Economic analysis suggests that production costs could be reduced through process intensification and the development of more efficient catalytic systems [24].
Future Perspectives: Addressing these industrial challenges requires integrated approaches combining process intensification, green chemistry principles, and advanced catalytic systems. The development of continuous flow processes, as demonstrated for nonanoic acid esterification with 2-ethylhexanol [4], offers promising pathways for improved efficiency and reduced environmental impact.